Cas no 825608-36-4 (1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol)

1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol is a heterocyclic compound featuring both indole and piperazine moieties linked by a propan-2-ol backbone. This structure imparts versatility in pharmaceutical and chemical research, particularly as an intermediate in the synthesis of bioactive molecules. The indole group contributes to interactions with biological targets, while the piperazine moiety enhances solubility and binding affinity. The propan-2-ol linker provides structural flexibility, facilitating modifications for optimized activity. This compound is valued for its potential applications in medicinal chemistry, including the development of CNS-targeting agents and receptor modulators. Its well-defined synthetic pathway and stability under standard conditions further support its utility in research and drug discovery.
1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol structure
825608-36-4 structure
Product Name:1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol
CAS No:825608-36-4
MF:C15H21N3O
MW:259.346743345261
CID:2128745
Update Time:2025-05-26

1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-Indol-1-yl-3-piperazin-1-ylpropan-2-ol
    • 1-INDOL-1-YL-3-PIPERAZIN-1-YL-PROPAN-2-OL
    • 1-(1H-indol-1-yl)-3-(piperazin-1-yl)propan-2-ol
    • 1-indolyl-3-piperazinylpropan-2-ol
    • BAS 10239861
    • MLS001208341
    • SBB042051
    • STK927661
    • ST078172
    • SMR000524698
    • BB 0218147
    • 1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol
    • Inchi: 1S/C15H21N3O/c19-14(11-17-9-6-16-7-10-17)12-18-8-5-13-3-1-2-4-15(13)18/h1-5,8,14,16,19H,6-7,9-12H2
    • InChI Key: CCYPWQGZHYYQPS-UHFFFAOYSA-N
    • SMILES: OC(CN1C=CC2C=CC=CC1=2)CN1CCNCC1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 281
  • Topological Polar Surface Area: 40.4

1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol Security Information

  • HazardClass:IRRITANT

1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
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1-(1H-Indol-1-yl)-3-(piperazin-1-yl)propan-2-ol
825608-36-4 95%+
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$300 2021-08-18
Chemenu
CM258773-1g
1-(1H-Indol-1-yl)-3-(piperazin-1-yl)propan-2-ol
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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¥2646.00 2024-07-28

Additional information on 1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol

Recent Advances in the Study of 1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol (CAS: 825608-36-4): A Comprehensive Research Brief

1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol (CAS: 825608-36-4) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique indole and piperazine moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of neurotransmitter systems. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound for drug development.

The synthesis of 1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol has been optimized in recent years, with several research groups reporting improved yields and purity. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel synthetic route that reduces byproduct formation and enhances scalability. The compound's structural features, including its ability to interact with serotonin and dopamine receptors, have made it a subject of intense investigation in neuropharmacology.

Pharmacological evaluations of 1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol have revealed its affinity for multiple receptor subtypes. In vitro studies demonstrate its potent activity at 5-HT2A and D2 receptors, suggesting potential applications in the treatment of psychiatric disorders such as schizophrenia and depression. Notably, a 2024 preclinical study reported its efficacy in animal models of cognitive dysfunction, with minimal off-target effects compared to existing therapeutics.

Recent advancements in molecular docking studies have provided insights into the compound's binding modes at target receptors. Computational analyses published in early 2024 suggest that the piperazine moiety plays a crucial role in receptor interaction, while the indole group contributes to binding specificity. These findings are guiding the design of next-generation analogs with improved selectivity profiles.

The safety profile of 1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol has been evaluated in recent toxicology studies. While initial results indicate good tolerability in animal models, researchers emphasize the need for comprehensive ADME (absorption, distribution, metabolism, and excretion) studies before clinical translation. A 2023 review in Expert Opinion on Drug Metabolism & Toxicology highlighted the compound's favorable pharmacokinetic properties, including moderate plasma protein binding and blood-brain barrier penetration.

Current research directions include exploring the compound's potential in combination therapies and investigating its effects on neuroplasticity. Several pharmaceutical companies have included derivatives of 1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol in their pipelines, with Phase I clinical trials anticipated within the next two years. The compound's versatility and promising preliminary data position it as a significant focus area in CNS drug discovery.

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